molecular formula C8H7NS B13556115 1H-indole-5-thiol

1H-indole-5-thiol

Cat. No.: B13556115
M. Wt: 149.21 g/mol
InChI Key: WSOPGYGWTCEBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-5-thiol is an organic compound belonging to the indole family, characterized by a thiol group (-SH) attached to the fifth position of the indole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The thiol group in this compound imparts unique chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indole-5-thiol can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxylic acid with a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1H-indole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-indole-5-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antioxidant and its role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-indole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as apoptosis, cell proliferation, and oxidative stress response .

Comparison with Similar Compounds

Uniqueness: 1H-indole-5-thiol is unique due to the specific positioning of the thiol group, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications compared to other indole thiol derivatives .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

1H-indole-5-thiol

InChI

InChI=1S/C8H7NS/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H

InChI Key

WSOPGYGWTCEBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S

Origin of Product

United States

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